molecular formula C19H17N3O2 B2869854 isopropyl 6H-indolo[2,3-b]quinoxalin-6-ylacetate CAS No. 868145-83-9

isopropyl 6H-indolo[2,3-b]quinoxalin-6-ylacetate

Cat. No. B2869854
CAS RN: 868145-83-9
M. Wt: 319.364
InChI Key: BKGHLUBSYZITHO-UHFFFAOYSA-N
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Description

Isopropyl 6H-indolo[2,3-b]quinoxalin-6-ylacetate is a chemical compound that belongs to the class of indoloquinoxalines . Indoloquinoxalines are known for their wide range of biological properties .


Synthesis Analysis

The synthesis of indoloquinoxalines often involves the condensation of isatin or 5-nitroisatin with o-phenylenediamine . For instance, a series of new 2-(6H-indolo[2,3-b]quinoxalin-6-yl)-1-phenylethan-1-ones was synthesized by reacting various 6H-indolo[2,3-b]quinoxalines with 4-substituted 2-bromophenylethan-1-ones in a DMSO–K2CO3 system .


Molecular Structure Analysis

The molecular structure of 6H-indolo[2,3-b]quinoxalin-6-ylacetic acid, a related compound, has been reported with the InChI code 1S/C16H11N3O2/c20-14(21)9-19-13-8-4-1-5-10(13)15-16(19)18-12-7-3-2-6-11(12)17-15/h1-8H,9H2,(H,20,21) .


Chemical Reactions Analysis

In the synthesis of indoloquinoxalines, the alkylation of the title compounds with dimethyl sulfate gives the corresponding quaternary salts which are converted to perchlorates and oxidized with potassium hexacyanoferrate(III) to previously unknown 5-methyl-6H-indolo[2,3-b]quinoxalin-3-one and its 9-nitro derivative .


Physical And Chemical Properties Analysis

The physical and chemical properties of indoloquinoxalines can vary depending on the specific compound and its substituents. For instance, the molecular weight of 6H-indolo[2,3-b]quinoxalin-6-ylacetic acid is reported to be 277.28 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Indoloquinoxalines are a widespread class of heterocyclic compounds that attract significant attention of researchers due to their many applications in materials science and medicinal chemistry . The synthesis of indolo [2,3-b]quinoxaline derivatives has been published over the previous decade .

Optoelectronic Devices

Many indolo [2,3-b]-quinoxaline derivatives are used in various optoelectronic devices as sensitizers, semiconductors, light-emitting and sensor materials . The opto-electrochemical studies and high thermal stability of these molecules indicate their potential application as solid-state emissive, ambipolar materials in optoelectronic devices .

Antiviral Activity

The mono and dicationic derivatives of 6H-indolo[2,3-b]quinoxaline demonstrated an excellent antiviral effect against human CMV, HSV-1 and VZV through intercalation of DNA between the nucleobases .

Antitumor Activity

The indolo [2,3-b]quinoxaline framework is a common structural motif in numerous biologically active compounds that exhibit antitumor activity . Similar in stereochemistry of their basic skeleton to a naturally occurring alkaloid ellipticine, which is a known antitumor agent .

Antidiabetic Activity

Indolo [2,3-b]quinoxaline derivatives are also known to exhibit antidiabetic activity .

DNA Duplex Stabilization

6H-Indolo [2,3-b]quinoxalines are reported to show DNA duplex stabilization . The thermal stability of the intercalated complex (DNA and 6H-indolo [2,3-b]quinoxaline derivatives) is an important parameter for the elucidation of anticancer, antiviral and other activities .

Cytotoxicity

A series of new 6-[(N1-aryl-1H-1,2,3-triazol-4-yl)methyl]-6H-indolo [2,3-b]quinoxa-line derivatives is synthesized by a simple multi-step protocol starting from isatin . These compounds are screened against lung (A-549), cervical (HeLa), and prostate (DU-145) human cancer cell lines to evaluate their cytotoxic effect .

DNA and Protein Interacting Scaffold

6H-Indolo[2,3-b]Quinoxalines are reported to be important DNA-intercalating agents with both antiviral and cytotoxic properties . They are considered to be powerful pharmacophores on their own, incorporated into a single molecule .

Mechanism of Action

The mechanism of pharmacological action exerted by indoloquinoxalines is predominantly DNA intercalation . The thermal stability of the intercalated complex (DNA and 6H-indolo[2,3-b]quinoxaline derivatives) is an important parameter for the elucidation of anticancer, antiviral, and other activities .

Safety and Hazards

The safety and hazards of indoloquinoxalines can depend on the specific compound and its biological activity. Some indoloquinoxalines have shown cytotoxic effects against human cancer cell lines .

Future Directions

Given the wide range of biological properties exhibited by indoloquinoxalines, there is a need to prepare more new compounds based on the indolo[2,3-b]quinoxaline skeleton for evaluating their antibiotic and cytotoxic activity . Future research could focus on synthesizing new derivatives and studying their chemical behavior .

properties

IUPAC Name

propan-2-yl 2-indolo[3,2-b]quinoxalin-6-ylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-12(2)24-17(23)11-22-16-10-6-3-7-13(16)18-19(22)21-15-9-5-4-8-14(15)20-18/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGHLUBSYZITHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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